N,N-Bis(4-bromophenyl)-2,4-dimethylaniline
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-bis(4-bromophenyl)-2,4-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Br2N/c1-14-3-12-20(15(2)13-14)23(18-8-4-16(21)5-9-18)19-10-6-17(22)7-11-19/h3-13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FULWMMKSEOZHND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N(C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Reactivity of N,n Bis 4 Bromophenyl 2,4 Dimethylaniline
Established Synthetic Routes for N,N-Bis(4-bromophenyl)-2,4-dimethylaniline
The synthesis of this compound and related triarylamines is primarily achieved through modern cross-coupling reactions, which offer high efficiency and broad substrate scope. While other general methods for amine synthesis exist, palladium-catalyzed methods are predominant for this class of compounds.
Reductive Amination Protocols for Triarylamine Formation
Reductive amination is a cornerstone of amine synthesis, typically involving the reaction of a carbonyl compound (an aldehyde or ketone) with ammonia, a primary amine, or a secondary amine in the presence of a reducing agent. This one-pot process first forms an imine or iminium ion intermediate, which is then reduced to the corresponding amine. organic-chemistry.org Common reducing agents are selected to be mild enough not to reduce the initial carbonyl compound, such as sodium cyanoborohydride or sodium triacetoxyborohydride. organic-chemistry.orgnih.gov
While highly effective for producing primary, secondary, and tertiary amines with alkyl substituents, the direct application of reductive amination for the synthesis of triarylamines like this compound is not a commonly reported strategy. wikipedia.org The synthesis of aromatic C-N bonds often requires harsher conditions or different synthetic strategies due to the different reactivity of the precursors involved compared to aliphatic systems. wikipedia.org The established methods for triarylamine synthesis, therefore, tend to rely on cross-coupling chemistry.
Buchwald-Hartwig Amination Strategies for Aryl Amine Synthesis
The Buchwald-Hartwig amination is a highly effective and widely used method for forming carbon-nitrogen (C-N) bonds. wikipedia.orglibretexts.org This palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate) has become a preferred route for synthesizing aryl amines, largely replacing harsher, traditional methods. wikipedia.orgorganic-chemistry.org
The synthesis of this compound can be efficiently achieved using this strategy. The general reaction involves coupling 2,4-dimethylaniline (B123086) with two equivalents of a 4-brominated aryl halide, such as 1-bromo-4-iodobenzene or 1,4-dibromobenzene (B42075). The reaction is catalyzed by a palladium source and a phosphine (B1218219) ligand, in the presence of a base. ossila.com
Catalytic Cycle: The mechanism proceeds through a series of well-established steps: wikipedia.orglibretexts.org
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X) to form a Pd(II) complex.
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates deprotonation to form a palladium amido complex.
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst. wikipedia.orglibretexts.org
Several generations of catalyst systems, particularly involving sterically hindered phosphine ligands, have been developed to improve the reaction's scope and efficiency under milder conditions. wikipedia.org
Alternative Synthetic Approaches and Precursor Chemistry
Beyond the Buchwald-Hartwig reaction, other methods can be considered for the synthesis of the target molecule or its precursors. Copper-catalyzed C-N coupling reactions, such as the Ullmann condensation, represent a classic alternative for forming aryl-amine bonds, although they often require higher temperatures than their palladium-catalyzed counterparts. researchgate.net
The synthesis of key precursors is also a critical consideration. For instance, the precursor 4-bromo-N,N-dimethylaniline can be synthesized via the methylation of 4-bromoaniline using dimethyl carbonate. chemicalbook.com Alternatively, direct bromination of N,N-dimethylaniline can be achieved, though regioselectivity can be a challenge. researchgate.net A more selective method involves the oxidation of N,N-dialkylanilines to their corresponding N-oxides, followed by treatment with thionyl bromide, which selectively yields the 4-bromo derivative. nih.gov
Reaction Conditions and Optimization for Enhanced Yield and Purity
Optimizing the reaction conditions is crucial for maximizing the yield and purity of this compound synthesized via Buchwald-Hartwig amination. The choice of catalyst, ligand, base, and solvent all play significant roles. researchgate.netnih.gov
Researchers have extensively studied these parameters to improve reaction outcomes. researchgate.net The selection of a suitable phosphine ligand is particularly important, with bulky, electron-rich ligands like XPhos and t-BuXPhos often providing excellent results for sterically demanding couplings. organic-chemistry.orgnih.gov The choice of base is also critical for facilitating the deprotonation of the amine without causing unwanted side reactions.
Below is a table summarizing typical conditions used in Buchwald-Hartwig amination for the synthesis of triarylamines.
| Component | Examples | Role in Reaction |
| Palladium Precatalyst | Pd₂(dba)₃, [Pd(allyl)Cl]₂, Pd(OAc)₂ | Source of the active Pd(0) catalyst. organic-chemistry.orgnih.gov |
| Phosphine Ligand | dppf, XPhos, t-BuXPhos | Stabilizes the palladium catalyst and facilitates oxidative addition and reductive elimination. organic-chemistry.orgossila.comnih.gov |
| Base | Sodium tert-butoxide (t-BuONa), Lithium tert-butoxide (t-BuOLi), K₃PO₄ | Deprotonates the amine to form the active nucleophile. organic-chemistry.orgossila.comnih.gov |
| Solvent | Toluene, 1,4-Dioxane, Tetrahydrofuran (THF) | Solubilizes reactants and influences reaction rate and catalyst stability. organic-chemistry.orgossila.comnih.gov |
| Temperature | 80-110 °C | Provides the necessary activation energy for the catalytic cycle. organic-chemistry.orgnih.gov |
Chemical Transformations and Reaction Mechanisms of this compound
The reactivity of this compound is largely dictated by the electron-rich triarylamine core and the presence of two bromo-substituents. These features allow for further functionalization, particularly through oxidation or subsequent cross-coupling reactions.
Oxidation Pathways and Derivative Formation
The nitrogen atom of the triarylamine core is susceptible to oxidation. Triarylamines are known to undergo oxidation to form stable radical cations, a property that is fundamental to their application in organic electronics as hole-transport materials. ossila.com This electrochemical or chemical oxidation is a key transformation pathway.
In the presence of strong oxidants, more complex transformations can occur. For example, the reaction of anilines with 4-amino-N,N-dimethylaniline in the presence of an oxidant like potassium dichromate can lead to oxidative coupling, forming highly colored condensation products. researchgate.netresearchgate.net While not specific to the title compound, this illustrates a potential reaction pathway for the aniline (B41778) moiety under strongly oxidizing conditions.
Furthermore, tertiary amines can be oxidized to N-oxides. organic-chemistry.org Although more common for N,N-dialkylanilines, this pathway could potentially occur under specific oxidizing conditions, leading to the formation of the corresponding N-oxide derivative of this compound.
Reduction Processes and Resultant Compounds
The bromine atoms on the phenyl rings of this compound are susceptible to reduction, a process that involves the replacement of the bromine atoms with hydrogen. This transformation, known as reductive dehalogenation, effectively converts the brominated aromatic rings into unsubstituted phenyl groups. The resulting compound is N,N-diphenyl-2,4-dimethylaniline.
This reduction can be achieved through various catalytic hydrogenation methods. Typically, a palladium-based catalyst, such as palladium on carbon (Pd/C), is employed in the presence of a hydrogen source. The hydrogen source can be hydrogen gas (H₂) or a transfer hydrogenation reagent like ammonium formate or hydrazine. The reaction is generally carried out in an organic solvent, and upon completion, the catalyst is removed by filtration.
The efficiency of the reduction process is dependent on the reaction conditions, including the choice of catalyst, hydrogen source, solvent, temperature, and pressure. While specific literature detailing the reduction of this compound is not abundant, the general principles of aryl bromide reduction are well-established and applicable.
Table 1: Potential Products from Reduction of this compound
| Starting Material | Product |
| This compound | N,N-Diphenyl-2,4-dimethylaniline |
| This compound | N-(4-Bromophenyl)-N-phenyl-2,4-dimethylaniline (partially reduced) |
Nucleophilic Substitution Reactions Involving Bromine Centers
The bromine atoms on the aromatic rings of this compound can be replaced by various nucleophiles through nucleophilic aromatic substitution (SNA r) reactions. However, simple nucleophilic substitution on unactivated aryl bromides is generally challenging and requires harsh reaction conditions or the use of a catalyst. The electron-rich nature of the bis(4-bromophenyl)amino group does not significantly activate the bromine-bearing carbons towards nucleophilic attack.
For nucleophilic substitution to occur at the bromine centers, the reaction typically requires a strong nucleophile and often a transition metal catalyst, such as copper or palladium, to facilitate the reaction. Examples of nucleophiles that could potentially displace the bromide ions include amines, alkoxides, and thiolates.
While specific documented examples of nucleophilic substitution reactions on this compound are scarce in readily available literature, the general reactivity patterns of aryl bromides suggest that such transformations are feasible under appropriate conditions, leading to a variety of functionalized triarylamine derivatives.
Coupling Reactions (e.g., Suzuki, Yamamoto, Stille) and Extended Conjugation
The bromine atoms of this compound serve as excellent leaving groups in various palladium-catalyzed cross-coupling reactions. These reactions are instrumental in extending the π-conjugated system of the molecule by forming new carbon-carbon or carbon-heteroatom bonds. This property makes this compound a key building block for the synthesis of polytriarylamines and other functional organic materials.
Suzuki Coupling: The Suzuki coupling reaction involves the cross-coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This reaction is widely used to form biaryl linkages. For this compound, this reaction can be used to introduce a wide variety of aryl and heteroaryl substituents at the 4-positions of the phenyl rings.
Yamamoto Coupling: The Yamamoto coupling is a nickel-catalyzed polymerization reaction of aryl halides. In the case of this compound, this reaction leads to the formation of a polytriarylamine. The reaction involves the dehalogenative polycondensation of the monomer, resulting in a polymer with repeating triarylamine units linked at the 4-positions of the formerly brominated phenyl rings. These polymers are of interest for their potential applications in organic electronics.
Stille Coupling: The Stille coupling reaction pairs the aryl bromide with an organotin compound (organostannane) in the presence of a palladium catalyst. wikipedia.org Similar to the Suzuki coupling, the Stille reaction is a versatile method for creating new carbon-carbon bonds. wikipedia.org It allows for the introduction of various organic groups, including alkyl, vinyl, and aryl moieties, at the sites of the bromine atoms, thereby extending the conjugation of the triarylamine core. wikipedia.org
The choice of coupling reaction, catalyst, ligands, and reaction conditions allows for precise control over the structure and properties of the resulting materials. These reactions are fundamental to the design and synthesis of functional organic materials with tailored electronic and optical properties.
Table 2: Overview of Coupling Reactions for this compound
| Coupling Reaction | Coupling Partner | Catalyst System | Typical Product |
| Suzuki | Arylboronic acid/ester | Palladium catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., K₂CO₃) | Biaryl-substituted triarylamine |
| Yamamoto | Itself (polymerization) | Nickel catalyst (e.g., Ni(cod)₂) | Polytriarylamine |
| Stille | Organostannane | Palladium catalyst (e.g., Pd(PPh₃)₄) | Aryl-, vinyl-, or alkyl-substituted triarylamine |
Spectroscopic Characterization and Structural Elucidation of N,n Bis 4 Bromophenyl 2,4 Dimethylaniline and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural determination of N,N-Bis(4-bromophenyl)-2,4-dimethylaniline, offering precise insights into the connectivity and environment of each atom within the molecule.
¹H NMR Spectral Analysis and Proton Environments
The ¹H NMR spectrum provides a detailed fingerprint of the proton environments within the precursors of this compound. For the 4-bromo-N,N-dimethylaniline moiety, the aromatic protons typically appear as distinct doublets in the downfield region of the spectrum. Specifically, the protons on the carbon adjacent to the bromine atom show a chemical shift around 7.29 ppm (d, J = 9.1 Hz), while the protons on the carbon adjacent to the dimethylamino group are observed around 6.58 ppm (d, J = 9.0 Hz). rsc.org The six protons of the two methyl groups attached to the nitrogen atom typically resonate as a singlet around 2.92 ppm. rsc.org
In the 2,4-dimethylaniline (B123086) fragment, the aromatic protons exhibit a more complex splitting pattern due to their relative positions. The proton situated between the two methyl groups typically appears as a singlet, while the other two aromatic protons will show characteristic splitting based on their coupling with neighboring protons. docbrown.info The protons of the two methyl groups on the aromatic ring have distinct chemical shifts, with the methyl group at the 2-position resonating at a slightly different frequency than the one at the 4-position. docbrown.info
A summary of typical ¹H NMR chemical shifts for the precursors is presented below.
| Proton Environment | Typical Chemical Shift (δ, ppm) | Multiplicity | Reference |
| 4-bromo-N,N-dimethylaniline: Aromatic H (ortho to Br) | 7.29 | Doublet | rsc.org |
| 4-bromo-N,N-dimethylaniline: Aromatic H (ortho to N(CH₃)₂) | 6.58 | Doublet | rsc.org |
| 4-bromo-N,N-dimethylaniline: N(CH₃)₂ | 2.92 | Singlet | rsc.org |
| 2,4-dimethylaniline: Aromatic H | Varies | Multiplet | docbrown.info |
| 2,4-dimethylaniline: CH₃ (at C2) | ~2.2 | Singlet | docbrown.info |
| 2,4-dimethylaniline: CH₃ (at C4) | ~2.2 | Singlet | docbrown.info |
¹³C NMR Spectral Analysis and Carbon Framework Characterization
¹³C NMR spectroscopy complements the proton data by providing a detailed map of the carbon skeleton. In 4-bromo-N,N-dimethylaniline, the carbon atom bonded to the bromine atom (C-Br) typically resonates around 108.51 ppm. rsc.org The carbon atoms of the aromatic ring show distinct signals, with the carbons ortho and meta to the bromine and dimethylamino groups appearing at characteristic chemical shifts. The carbon atoms of the dimethylamino group are typically found further upfield, around 40.57 ppm. rsc.org
For 2,4-dimethylaniline, the carbon atoms of the aromatic ring also display unique resonances. The carbon bearing the amino group is significantly deshielded, while the carbons with the methyl substituents and the unsubstituted carbons can be assigned based on their chemical shifts and coupling patterns in more advanced NMR experiments. chemicalbook.com The two methyl carbons will have distinct signals in the aliphatic region of the spectrum. chemicalbook.com
The following table summarizes the characteristic ¹³C NMR chemical shifts for the precursor molecules.
| Carbon Environment | Typical Chemical Shift (δ, ppm) | Reference |
| 4-bromo-N,N-dimethylaniline: C-Br | 108.51 | rsc.org |
| 4-bromo-N,N-dimethylaniline: C-N | 149.44 | rsc.org |
| 4-bromo-N,N-dimethylaniline: Aromatic CH | 131.65, 114.09 | rsc.org |
| 4-bromo-N,N-dimethylaniline: N(CH₃)₂ | 40.57 | rsc.org |
| 2,4-dimethylaniline: C-NH₂ | ~143 | chemicalbook.com |
| 2,4-dimethylaniline: C-CH₃ | ~127, ~130 | chemicalbook.com |
| 2,4-dimethylaniline: Aromatic CH | Varies | chemicalbook.com |
| 2,4-dimethylaniline: CH₃ | ~17, ~20 | chemicalbook.com |
Advanced NMR Techniques for Structural Confirmation
To unambiguously assign all proton and carbon signals and to confirm the final structure of this compound, advanced 2D NMR techniques are employed. youtube.comwalisongo.ac.id
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, allowing for the identification of adjacent protons within the aromatic rings. youtube.comyoutube.com For instance, the correlation between the doublets in the ¹H NMR spectrum of the 4-bromophenyl groups would be clearly visible.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. youtube.comyoutube.com It is instrumental in assigning the signals of the aromatic CH groups by linking the proton chemical shifts to their corresponding carbon resonances. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. youtube.comyoutube.com This is particularly useful for identifying the connectivity between the different rings and the nitrogen atom, for example, by observing correlations from the protons on the 2,4-dimethylaniline ring to the carbons on the 4-bromophenyl rings through the nitrogen bridge.
These advanced techniques provide a comprehensive and definitive structural elucidation of the target molecule. ipb.pt
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Assignment
Key vibrational modes observed in the IR spectrum include:
C-N stretching: The stretching vibration of the aromatic amine C-N bond is typically observed in the region of 1360-1250 cm⁻¹.
Aromatic C=C stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings give rise to a series of bands in the 1600-1450 cm⁻¹ region.
C-H stretching: Aromatic C-H stretching vibrations are typically found above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl groups appears in the 2975-2850 cm⁻¹ range.
C-Br stretching: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹.
Out-of-plane C-H bending: The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the benzene (B151609) rings and are typically observed between 900 and 675 cm⁻¹.
Raman spectroscopy provides complementary information, particularly for the non-polar bonds and symmetric vibrations within the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Solvatochromism
UV-Vis spectroscopy is a powerful tool for investigating the electronic properties of this compound. The absorption of UV or visible light corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. shu.ac.uk The key electronic transitions in this molecule are π → π* and n → π* transitions. libretexts.orglibretexts.org
The extended conjugation in this compound, involving the three aromatic rings and the lone pair of electrons on the nitrogen atom, leads to absorption in the UV region. The primary absorption band is attributed to a π → π* transition within the conjugated system. libretexts.orglibretexts.org The presence of the electron-donating dimethylamino group and the electron-withdrawing bromine atoms can influence the energy of these transitions.
Solvatochromism , the change in the position of the absorption bands with the polarity of the solvent, can provide insights into the nature of the electronic transitions and the difference in dipole moment between the ground and excited states. rsc.org For molecules like this compound, an increase in solvent polarity is expected to cause a shift in the λmax. A bathochromic (red) shift would indicate that the excited state is more polar than the ground state, while a hypsochromic (blue) shift would suggest the opposite. shu.ac.uk The study of solvatochromism helps in understanding the intramolecular charge transfer (ICT) character of the electronic transitions. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound. The molecular ion peak (M⁺) in the mass spectrum will correspond to the exact mass of the molecule. Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed for the molecular ion peak, with M⁺, (M+2)⁺, and (M+4)⁺ peaks in a ratio of approximately 1:2:1, which is a definitive indicator of the presence of two bromine atoms.
The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this type of molecule include:
Cleavage of the C-N bonds: This would lead to the formation of fragments corresponding to the 4-bromophenyl and 2,4-dimethylaniline moieties.
Loss of a bromine atom: The loss of a bromine radical (Br•) from the molecular ion is a common fragmentation pathway.
Loss of methyl groups: Fragmentation involving the loss of methyl radicals (CH₃•) from the dimethylaniline part of the molecule can also occur.
Analysis of the masses and relative abundances of these fragment ions allows for the confirmation of the proposed structure of this compound. researchgate.net
X-ray Diffraction (XRD) for Single Crystal and Powder Analysis
In the crystal lattice of 4-Bromo-N-(4-bromophenyl)aniline, no intermolecular N-H hydrogen bonding is observed; however, a short intermolecular Br···Br contact of 3.568 (1) Å is present, which is shorter than the sum of the van der Waals radii of two bromine atoms (3.70 Å). researchgate.net This indicates a significant halogen-halogen interaction that contributes to the stability of the crystal packing. The C-N-C bond angle at the bridging nitrogen atom is 128.5 (2)°. researchgate.net
For derivatives of 2,4-dimethylaniline, such as 2-bromo-4,6-dimethylaniline, X-ray diffraction has revealed the presence of hydrogen-bonded chains and Type I halogen-halogen interactions in the solid state. doaj.org Another derivative, N,N'-bis(2,4-dimethylphenyl)piperazine, has also been characterized crystallographically. doaj.org These findings suggest that the presence and nature of intermolecular interactions in the derivatives of this compound will be highly dependent on the specific functional groups present.
Table 1: Crystallographic Data for the Related Compound 4-Bromo-N-(4-bromophenyl)aniline
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₉Br₂N |
| Formula Weight | 327.02 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.9993 (12) |
| b (Å) | 13.032 (3) |
| c (Å) | 14.228 (3) |
| β (°) | 96.967 (3) |
| Volume (ų) | 1104.5 (4) |
| Z | 4 |
| Temperature (K) | 125 |
| Dihedral Angle between Benzene Rings (°) | 47.32 (5) |
| C-N-C Bond Angle (°) | 128.5 (2) |
| Shortest Intermolecular Br···Br contact (Å) | 3.568 (1) |
Data sourced from a study on 4-Bromo-N-(4-bromophenyl)aniline. researchgate.net
Fluorescence Spectroscopy for Photoluminescence Characteristics
Fluorescence spectroscopy is a key technique for investigating the photoluminescence properties of molecules. It provides information on the emission and excitation wavelengths, fluorescence quantum yield, and fluorescence lifetime. These parameters are crucial for understanding the electronic transitions within a molecule and for evaluating its potential in applications such as organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Specific fluorescence spectroscopy data for this compound is not extensively reported. However, the photoluminescence characteristics can be inferred by examining related compounds. For instance, derivatives of stilbazolium containing a dimethylamino-phenyl group are known to exhibit fluorescence. A novel stilbazolium derivative crystal, 4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium bromide (DMSB) , displays a notable emission peak at 660 nm, corresponding to red light emission. semanticscholar.org The third-order nonlinear susceptibility of this material was found to be 1.6 × 10⁻⁸ esu, indicating its potential for applications in photonics and optical switching. semanticscholar.org
Furthermore, studies on fluorescein (B123965) derivatives provide insights into the influence of bromine and dimethylamino substituents on photoluminescence. The compound 5-bromo-4′,5′-bis(dimethylamino)fluorescein (BBDMAF) exhibits pH-dependent fluorescence, with strong emission observed only in the pH range of 3-6. mdpi.com This behavior is attributed to the protonation of the dimethylamino groups, which inhibits the photoinduced electron transfer (PET) process that would otherwise quench the fluorescence. mdpi.com The presence of the bromine atom in BBDMAF also allows for further functionalization through cross-coupling reactions, highlighting the synthetic utility of such brominated fluorescent compounds. mdpi.com
The photoluminescence properties of this compound are expected to be influenced by the electron-donating nature of the 2,4-dimethylaniline moiety and the heavy-atom effect of the bromine substituents. The dimethylamino groups typically enhance fluorescence, while the bromine atoms can potentially lead to phosphorescence or a decrease in fluorescence quantum yield through intersystem crossing. The specific emission wavelengths and efficiency would also be dependent on the solvent polarity and the molecular conformation.
Table 2: Photoluminescence Data for a Related Stilbazolium Derivative
| Compound Name | Excitation Wavelength (nm) | Emission Wavelength (nm) | Emission Color |
|---|---|---|---|
| 4-[2-(4-dimethyl amino-phenyl)-vinyl]-1-methyl-pyridinium bromide (DMSB) | Not specified | 660 | Red |
Data sourced from a study on a novel stilbazolium derivative crystal. semanticscholar.org
Advanced Computational and Theoretical Studies on N,n Bis 4 Bromophenyl 2,4 Dimethylaniline
Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N,N-Bis(4-bromophenyl)-2,4-dimethylaniline, DFT calculations, typically using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), are employed to determine its most stable three-dimensional geometry. These calculations optimize bond lengths, bond angles, and dihedral angles to find the minimum energy conformation. The characteristic propeller-like structure of triarylamines, where the phenyl rings are twisted out of plane with respect to the central nitrogen atom, is a key feature confirmed by these optimizations. Ortho-substitution, such as the methyl group at the 2-position of the aniline (B41778) ring, is known to increase the dihedral angles and distort the molecular backbone, which significantly impacts the electronic properties. rsc.org
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in determining a molecule's electronic behavior. The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). The difference between these energies, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular reactivity and predicting the absorption spectra of a compound. chemrxiv.org
For this compound, the HOMO is expected to be primarily localized on the electron-rich triarylamine core, specifically the central nitrogen atom and the attached phenyl rings. The LUMO, conversely, is typically distributed over the aromatic system. The presence of electron-donating methyl groups and electron-withdrawing bromine atoms allows for fine-tuning of these energy levels. scispace.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and a red-shift (longer wavelength) in UV-Vis absorption. researchgate.net Computational studies on analogous triarylamine systems demonstrate that such substitutions are a key strategy for modulating the electronic properties for applications like organic light-emitting diodes (OLEDs) and solar cells. chemrxiv.orgscispace.com
Table 1: Representative Frontier Orbital Energies for Substituted Triarylamines Note: This table presents typical DFT-calculated values for analogous compounds to illustrate electronic trends, not specific data for this compound.
| Compound Analogue | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Triphenylamine (B166846) | -5.10 | -0.95 | 4.15 |
| N,N-Diphenyl-4-bromoaniline | -5.18 | -1.15 | 4.03 |
| N,N-Diphenyl-2,4-dimethylaniline | -4.95 | -0.90 | 4.05 |
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule, providing a guide to its reactive sites. The MEP map displays regions of negative potential (electron-rich, typically colored red or yellow) and positive potential (electron-poor, colored blue). These regions are predictive of sites for electrophilic and nucleophilic attack, respectively. thaiscience.infotci-thaijo.org
DFT calculations can accurately predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its infrared (IR) and Raman spectra. By calculating these frequencies for the optimized geometry of this compound, a theoretical spectrum can be generated. This allows for the assignment of specific vibrational modes (e.g., stretching, bending, and twisting) to experimentally observed spectral bands.
Key vibrational modes expected for this molecule include N-C stretching of the amine group, aromatic C-H stretching, C=C stretching within the phenyl rings, C-Br stretching, and the characteristic symmetric and asymmetric stretching and bending modes of the methyl (CH₃) groups. Comparing the computed spectrum with an experimental one can help confirm the molecular structure and purity of a synthesized sample.
Table 2: Expected Vibrational Frequencies for this compound Note: This table shows typical frequency ranges for the functional groups present in the molecule based on general spectroscopic data.
| Vibrational Mode | Functional Group | Typical Frequency Range (cm⁻¹) |
| Aromatic C-H Stretch | Aryl-H | 3100 - 3000 |
| Aliphatic C-H Stretch | Methyl (CH₃) | 2975 - 2860 |
| Aromatic C=C Stretch | Phenyl Rings | 1600 - 1450 |
| C-N Stretch | Aryl-N | 1360 - 1250 |
| C-Br Stretch | Aryl-Br | 650 - 515 |
Natural Bond Orbital (NBO) Analysis for Delocalization and Bonding Characteristics
Natural Bond Orbital (NBO) analysis is a computational technique that examines the interactions between filled (donor) and vacant (acceptor) orbitals within a molecule. This analysis provides quantitative insight into concepts like hybridization, chemical bonding, and charge delocalization. A key aspect of NBO analysis is the calculation of the second-order perturbation stabilization energy, E(2), which measures the strength of donor-acceptor interactions.
For this compound, the most significant interactions are expected to be the delocalization of the nitrogen atom's lone pair (a donor NBO, denoted n) into the antibonding π* orbitals of the attached phenyl rings (acceptor NBOs). This n → π* interaction is fundamental to the electronic structure of triarylamines, leading to significant stabilization of the molecule and contributing to its electron-donating character. Other notable interactions would include delocalization from the C-C and C-H bonds of the rings into adjacent antibonding orbitals, which collectively define the molecule's conjugated system.
Charge Transport Mechanism Elucidation and Molecular Orbital Overlap
Triarylamine derivatives are widely recognized for their application as hole-transport materials in organic electronic devices. acs.orgnih.gov Computational studies are essential for understanding the charge transport mechanism at the molecular level. In the solid state, charge (in this case, a positive charge or "hole") typically moves from one molecule to the next in a hopping mechanism. The efficiency of this process is governed by two key parameters that can be calculated computationally: the reorganization energy and the electronic coupling (or transfer integral).
The reorganization energy is the energy required to relax the geometry of a molecule upon gaining or losing a charge. A lower reorganization energy is desirable for efficient charge transport. The electronic coupling quantifies the degree of molecular orbital overlap between adjacent molecules and is highly dependent on their relative orientation and distance in the solid state. aps.orgnih.gov The non-planar, propeller shape of this compound, dictated by its substitution pattern, will strongly influence how the molecules pack in a crystal or amorphous film, thereby determining the orbital overlap and ultimate charge mobility. rsc.org
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While DFT calculations typically focus on a single, isolated molecule in a vacuum, Molecular Dynamics (MD) simulations provide a way to study the behavior of molecules in a condensed phase (liquid or solid) over time. nih.gov By simulating a system containing many this compound molecules, MD can reveal insights into its dynamic conformational flexibility and the nature of its intermolecular interactions.
MD simulations can be used to explore the rotational freedom around the C-N bonds, which governs the "propeller" twist of the phenyl rings. These simulations help in understanding how factors like temperature affect the molecule's shape and how it packs with its neighbors. arxiv.org The dominant intermolecular forces, such as van der Waals interactions and potential π-π stacking between phenyl rings of adjacent molecules, can be analyzed. This information is critical for predicting bulk material properties like morphology, glass transition temperature, and the stability of thin films used in electronic devices.
Theoretical Insights into Photoinduced Charge Transport Processes
Theoretical and computational studies provide a powerful lens through which to understand the intricate processes governing photoinduced charge transport in organic materials. For this compound, a member of the triarylamine family, these investigations are crucial for elucidating its potential as a hole-transporting material (HTM) in various optoelectronic applications. While direct computational data for this specific molecule is not extensively published, a wealth of theoretical research on closely related triarylamine derivatives allows for a detailed and insightful analysis of its expected properties. frontiersin.orgnih.govnih.govmdpi.com
The primary mechanism for charge transport in these amorphous organic materials is typically described by a "hopping" model. In this model, charge carriers, in this case, holes, are localized on individual molecules and "hop" from a neutral molecule to an adjacent ionized molecule. The rate of this hopping process is a critical determinant of the material's charge mobility. According to Marcus theory, the rate of charge transfer (k_et) is dependent on two key parameters: the electronic coupling between adjacent molecules (also known as the transfer integral, V) and the reorganization energy (λ). frontiersin.org
Reorganization Energy (λ)
The reorganization energy is a crucial parameter in understanding charge transport. It is defined as the sum of the geometric relaxation energies of a molecule as it transitions from a neutral to a charged state and vice versa. A lower reorganization energy corresponds to a smaller structural change upon ionization, which in turn facilitates faster charge transfer. For triarylamine-based HTMs, the reorganization energy for hole transport (λ_h) is a key focus. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate these energies. frontiersin.orgresearchgate.net
Theoretical studies on various triarylamine derivatives consistently show that these molecules are predominantly hole conductors, as the reorganization energy for hole transport is significantly lower than that for electron transport. frontiersin.org The substitution pattern on the phenyl rings can influence the reorganization energy. While specific values for this compound are not available, data from analogous compounds provide a valuable reference.
Table 1: Representative Calculated Reorganization Energies for Hole (λ_h) and Electron (λ_e) Transport in Analogous Triarylamine Derivatives
| Compound Analogue | λ_h (eV) | λ_e (eV) | Predominant Charge Transport |
| 3,4-bis(decyloxy)-N,N-diphenylaniline | 0.29 | 0.45 | Hole Transport |
| N-(3,4-bis(decyloxy)phenyl)-3,4-bis(decyloxy)-N-phenylaniline | 0.26 | 0.48 | Hole Transport |
Data is illustrative and based on findings for structurally similar compounds to demonstrate the general principles of charge transport in triarylamine derivatives. nih.govmdpi.com
Electronic Properties and Frontier Molecular Orbitals
The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the charge injection and transport capabilities of a material. DFT calculations are instrumental in determining these energy levels. frontiersin.orgresearchgate.net For a hole transport material, the HOMO level should be well-aligned with the valence band of the adjacent photoactive layer (e.g., a perovskite in a solar cell) to ensure efficient hole extraction. nih.govmdpi.com
The HOMO of triarylamine derivatives is typically localized on the nitrogen atom and the phenyl rings, which is a characteristic feature of their electron-donating nature. frontiersin.org The presence of electron-withdrawing bromine atoms on the phenyl rings of this compound is expected to lower the HOMO energy level compared to its non-brominated counterpart. Conversely, the electron-donating dimethylaniline moiety contributes to a relatively high HOMO level, a desirable trait for hole transport. The interplay of these substituent effects determines the final electronic structure.
Table 2: Typical Calculated Electronic Properties for Triarylamine-Based Hole Transport Materials
| Property | Description | Representative Value Range (eV) |
| HOMO Energy | Highest Occupied Molecular Orbital energy level. Crucial for hole injection and transport. | -5.00 to -5.30 |
| LUMO Energy | Lowest Unoccupied Molecular Orbital energy level. | -0.70 to -1.20 |
| Energy Gap (E_g) | The difference between LUMO and HOMO energies. | 4.00 to 4.30 |
These values are representative of the broader class of triarylamine HTMs and provide a theoretical context for this compound. nih.govmdpi.comresearchgate.net
Hole Mobility (μ_h)
The hole mobility is a measure of how quickly a hole can move through the material under the influence of an electric field. It is directly related to the charge transfer rate and is a key performance metric for an HTM. Theoretical calculations can estimate hole mobility by combining the calculated reorganization energy and electronic coupling. nih.govmdpi.com
Computational studies on various triarylamine derivatives have shown that structural modifications can significantly impact hole mobility. For instance, the introduction of additional electron-donating groups can enhance hole mobility. nih.govmdpi.com While a precise calculated value for this compound is not documented in the surveyed literature, the general principles suggest that its rigid, propeller-like structure, a common feature of triarylamines, helps in preventing strong π-π stacking, which can be beneficial for maintaining an amorphous state with good charge transport properties.
Applications of N,n Bis 4 Bromophenyl 2,4 Dimethylaniline in Organic Electronics and Advanced Materials
Role as a Hole-Transport Material (HTM) in Organic Light-Emitting Diodes (OLEDs)
Triarylamine derivatives are a cornerstone class of materials for hole transport layers in OLEDs due to their high hole mobility, suitable energy levels, and excellent thermal and morphological stability. nih.govmdpi.com These properties are critical for ensuring efficient injection of holes from the anode and their transport to the emissive layer, leading to improved device efficiency, brightness, and operational lifetime.
While specific device data for N,N-Bis(4-bromophenyl)-2,4-dimethylaniline is not extensively documented, its structural analog, N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline, is recognized as an important intermediate for synthesizing hole-transport materials. ossila.com The core triphenylamine (B166846) structure of these molecules provides a stable, three-dimensional framework that facilitates effective intermolecular charge transport and helps prevent crystallization, which can be detrimental to device performance. mdpi.com The presence of methyl groups on the phenyl ring can enhance solubility and influence the morphology of thin films, while the bromo-substituents provide reactive sites for further molecular engineering, such as polymerization. ossila.com
The function of these materials in an OLED is to facilitate the movement of positive charge carriers (holes) from the anode to the emissive layer where they recombine with electrons to produce light. The energy alignment of the Highest Occupied Molecular Orbital (HOMO) of the HTM with the work function of the anode and the HOMO of the emissive layer is crucial for efficient charge injection and transport. mdpi.com
Integration into Organic Photovoltaic (OPV) Cells and Perovskite Solar Cells (PSCs)
In the field of photovoltaics, particularly in perovskite solar cells, hole-transport materials are essential for extracting holes from the light-absorbing perovskite layer and transporting them to the electrode, a process vital for achieving high power conversion efficiencies. nih.govfrontiersin.org The properties of the HTM directly impact the efficiency, stability, and reproducibility of the solar cell. frontiersin.org
This compound, much like its triarylamine counterparts, is expected to be a valuable component in PSCs. Its close analog, N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline, serves as a key intermediate for creating polytriarylamines (PTAAs) used as hole transport layers in PSCs. ossila.com For an HTM to be effective in a PSC, its HOMO energy level must be well-aligned with the valence band of the perovskite absorber to ensure efficient hole extraction. mdpi.comfrontiersin.org Furthermore, good film-forming properties and thermal stability are necessary to create a uniform and durable interface with the perovskite layer. nih.gov
The development of novel HTMs is a major focus in PSC research, aiming to replace the commonly used, but expensive, spiro-OMeTAD. frontiersin.org Triarylamine-based molecules offer a versatile platform for designing cost-effective and high-performance HTMs.
Precursor for Polytriarylamines (PTAAs) and Semiconducting Polymers
The two bromine atoms on this compound make it an ideal monomer or precursor for the synthesis of larger, conjugated systems like polytriarylamines (PTAAs) and other semiconducting polymers. ossila.com These polymers are of great interest in organic electronics for their solution-processability, which allows for the fabrication of large-area devices at a low cost. ossila.com
The bromine functional groups enable polymerization through various cross-coupling reactions, such as Yamamoto, Suzuki, or Stille coupling. ossila.com For instance, Yamamoto polycondensation of N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline is a known method to produce PTAAs. ossila.com These polymers, being electron-rich, are widely used as hole-transport layers in OLEDs and PSCs. ossila.com The ability to deposit these polymers via solution processing at lower temperatures is a significant advantage, as it minimizes potential thermal damage to other sensitive layers within the device structure. ossila.com
The properties of the resulting polymer, such as its bandgap, charge carrier mobility, and solubility, can be tuned by co-polymerizing the brominated triarylamine precursor with other monomers.
Development of Advanced Materials with Specific Electronic Properties
The molecular structure of this compound provides a versatile scaffold for developing advanced materials with tailored electronic properties. The core triarylamine unit is an excellent electron donor and hole transporter. mdpi.com The electronic characteristics can be finely tuned by modifying the substituents on the phenyl rings.
The methyl groups at the 2 and 4 positions on one phenyl ring influence the molecule's steric and electronic properties, enhancing its solubility in organic solvents and affecting its solid-state packing, which in turn impacts charge transport. The bromo-substituents not only serve as handles for polymerization but also influence the energy levels (HOMO/LUMO) of the molecule due to their electron-withdrawing nature. ossila.com This allows for precise control over the material's bandgap and its alignment in electronic devices.
By strategically replacing the bromine atoms with other functional groups through chemical reactions, a wide array of new molecules and polymers with specific optical and electronic properties can be designed for applications ranging from sensors to memory devices.
Table 1: Properties of a Close Structural Analog Data presented for N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline
| Property | Value | Reference |
|---|---|---|
| CAS Number | 663943-27-9 | ossila.com |
| Chemical Formula | C₂₁H₁₉Br₂N | ossila.com |
| Molecular Weight | 445.19 g/mol | ossila.com |
| Appearance | Yellowish white powder/crystals | ossila.com |
| Purity | >98% (NMR) | ossila.com |
| Classification | PTAA, Semiconductor synthesis intermediates, Hole transport layer materials, Perovskite solar cells | ossila.com |
Non-Linear Optical (NLO) Properties and Photonics Applications
Non-linear optical materials are substances that exhibit a nonlinear response to the intensity of light, a property that is foundational for various applications in photonics, including frequency conversion, optical switching, and 3D optical data storage. While many organic molecules with donor-pi-acceptor architectures exhibit NLO properties, there is currently a lack of specific research data in the public domain regarding the non-linear optical properties of this compound. Further investigation would be required to determine its potential in this advanced technological field.
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N,N-Bis(4-bromophenyl)-2,4,6-trimethylaniline |
Functionalization Strategies and Derivative Synthesis of N,n Bis 4 Bromophenyl 2,4 Dimethylaniline
Modification of Aromatic Rings via Substituent Introduction
The aromatic rings of N,N-Bis(4-bromophenyl)-2,4-dimethylaniline offer multiple positions for the introduction of new substituents, enabling the fine-tuning of its electronic and physical properties. The bromine atoms on the two phenyl groups serve as versatile handles for a variety of cross-coupling reactions.
One of the most common methods for modifying aryl bromides is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction allows for the introduction of a wide range of substituents, including alkyl, aryl, and heteroaryl groups. For instance, reacting this compound with an arylboronic acid would yield a hexa-aryl-substituted triarylamine.
Another important reaction is the Buchwald-Hartwig amination , which allows for the formation of new carbon-nitrogen bonds. This reaction can be used to introduce additional amino groups to the aromatic rings, leading to the formation of more complex triarylamine structures or even polymeric materials. The reaction of this compound with an amine in the presence of a palladium or copper catalyst would result in the substitution of the bromine atoms with the corresponding amino group.
Furthermore, the Heck reaction provides a method for the formation of carbon-carbon bonds by reacting the aryl bromide with an alkene in the presence of a palladium catalyst. This allows for the introduction of vinyl groups, which can further be functionalized or used for polymerization.
The 2,4-dimethylaniline (B123086) ring is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino and methyl groups. Reactions such as nitration, halogenation, and Friedel-Crafts acylation can be employed to introduce substituents at the positions ortho and para to the activating groups, provided that steric hindrance is not a limiting factor.
| Reaction Type | Reagents | Expected Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Aryl-substituted triarylamine |
| Buchwald-Hartwig Amination | Amine, Pd or Cu catalyst, base | Amino-substituted triarylamine |
| Heck Reaction | Alkene, Pd catalyst, base | Vinyl-substituted triarylamine |
| Electrophilic Substitution | Electrophile (e.g., HNO3, Br2) | Substituted 2,4-dimethylaniline ring |
Strategies for Extending π-Conjugation Systems
Extending the π-conjugation of triarylamines is a key strategy for tuning their optical and electronic properties, which is crucial for their application in organic electronics. For this compound, the two bromine atoms are ideal starting points for extending the π-system through various cross-coupling reactions. rsc.org
A primary method for achieving this is through palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Sonogashira couplings. By reacting the dibromo compound with suitable coupling partners, it is possible to introduce conjugated moieties. For example, Sonogashira coupling with terminal alkynes would introduce ethynyl (B1212043) groups, which can be further elaborated or directly contribute to the extension of the π-system. Similarly, Suzuki coupling with vinylboronic acids or Stille coupling with organostannanes can introduce vinyl or aryl groups, respectively, leading to larger, more conjugated structures.
The synthesis of polytriarylamines with extended fused backbones can be achieved by coupling anilines with dibromoarenes. rsc.org This approach can lead to polymers with increased HOMO energy levels and a red-shifted absorption onset, indicating a more extended conjugation. rsc.org While this applies to the polymerization of monomers, the principle of coupling to extend conjugation is directly relevant to the derivatization of the target molecule.
Synthesis of this compound-derived Polymers and Copolymers
The bifunctional nature of this compound, with its two reactive bromine sites, makes it a suitable monomer for the synthesis of various polymers and copolymers. The resulting polymers would incorporate the triarylamine unit in the main chain, which is a common feature in materials designed for applications in organic electronics.
Polymerization via cross-coupling reactions is a common strategy. For example, Yamamoto-type polymerization, which involves the nickel-catalyzed coupling of aryl halides, can be used to synthesize polytriarylamines. Similarly, Suzuki polycondensation, reacting the dibromo monomer with a diboronic acid or ester, can yield well-defined polymers with high molecular weights.
The synthesis of copolymers allows for the incorporation of different functional units, enabling the tuning of the material's properties. For instance, copolymerizing this compound with other dibromoarenes or with monomers containing different functionalities can lead to materials with tailored electronic, optical, and morphological properties. The synthesis of copolymers from N-(4-bromophenyl)-2-methacrylamide with other monomers has been reported, demonstrating the utility of brominated aniline (B41778) derivatives in polymer synthesis. nih.gov
The table below summarizes potential polymerization methods for this compound.
| Polymerization Method | Co-monomer (if applicable) | Resulting Polymer Type |
| Yamamoto Polymerization | - | Homopolymer (Polytriarylamine) |
| Suzuki Polycondensation | Diboronic acid/ester | Alternating Copolymer |
| Heck Polycondensation | Divinyl compound | Alternating Copolymer |
Directed C-H Functionalization Approaches
Directed C-H functionalization has emerged as a powerful tool for the selective modification of organic molecules, offering an atom-economical alternative to traditional cross-coupling reactions. acs.orgnih.gov For this compound, C-H functionalization can be directed to several positions, primarily on the 2,4-dimethylaniline ring.
The nitrogen atom of the aniline can act as a directing group, facilitating the functionalization of the ortho C-H bonds. However, in the case of N,N-dialkylanilines, steric hindrance from the alkyl groups can disfavor ortho-functionalization. acs.org An alternative is the para-selective C-H functionalization of aniline derivatives. acs.orgnih.gov For instance, a palladium/S,O-ligand based catalyst has been shown to be effective for the highly para-selective C-H olefination of aniline derivatives. nih.gov This methodology could potentially be applied to this compound to introduce an olefinic group at the position para to the nitrogen atom on the dimethylaniline ring.
Furthermore, electrooxidative methods have been developed for the para-selective C-H/N-H cross-coupling of N,N-dimethylaniline with diarylamines, leading to the synthesis of triarylamine derivatives. researchgate.net This approach could be adapted to introduce further aryl-amino substituents onto the dimethylaniline ring of the target molecule.
The methyl groups on the 2,4-dimethylaniline ring also present opportunities for C-H functionalization, although this is generally more challenging than the functionalization of aromatic C-H bonds.
| C-H Functionalization Approach | Catalyst/Reagent | Target Position | Potential Product |
| para-Selective C-H Olefination | Pd/S,O-ligand catalyst | Position 5 of the dimethylaniline ring | Olefin-substituted derivative |
| para-Selective C-H Amination | Electrooxidative conditions | Position 5 of the dimethylaniline ring | Aryl-amino substituted derivative |
Design and Synthesis of Donor-Acceptor Systems Based on this compound
This compound is an excellent candidate for use as an electron-donating moiety in donor-acceptor (D-A) systems. The triarylamine core is known for its electron-rich nature and good hole-transporting properties. The bromine atoms provide convenient points for attaching the donor unit to a π-conjugated bridge and subsequently to an electron-acceptor unit.
The synthesis of such D-A systems typically involves a cross-coupling reaction to link the this compound (the donor) to a suitable acceptor molecule, often through a π-conjugated linker. The choice of the acceptor and the linker is crucial for determining the electronic and optical properties of the final D-A molecule. Common acceptors include electron-deficient aromatic or heteroaromatic systems.
For example, a Suzuki or Sonogashira coupling reaction could be used to connect the dibromo-triarylamine to a boronic acid or alkyne-functionalized acceptor, respectively. The resulting D-A molecules can exhibit intramolecular charge transfer (ICT) upon photoexcitation, which is a key process in many organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The study of electron donor-acceptor interactions of dimethylaniline derivatives with electron acceptors has been reported, providing a basis for the design of such systems. nih.gov
A molecular triad (B1167595) composed of a triarylamine donor, a photoisomerizable dithienylethene bridge, and a triarylborane acceptor has been synthesized, demonstrating the modularity of this approach. acs.org This highlights the potential for creating sophisticated D-A systems based on the this compound scaffold.
| Donor | π-Bridge (example) | Acceptor (example) | Synthetic Strategy |
| This compound | Ethynylene | Perylene diimide | Sonogashira coupling |
| This compound | Thiophene | Naphthalene diimide | Suzuki coupling |
| This compound | Dithienylethene | Triarylborane | Multi-step synthesis involving cross-coupling |
Catalytic Applications of N,n Bis 4 Bromophenyl 2,4 Dimethylaniline
Utilization as a Ligand in Transition Metal-Catalyzed Reactions
There is no available information to suggest that N,N-Bis(4-bromophenyl)-2,4-dimethylaniline is utilized as a ligand in transition metal-catalyzed reactions.
Specific Catalytic Transformations Enabled by this compound Ligands
As there is no evidence of its use as a ligand, there are no known specific catalytic transformations enabled by this compound.
Mechanism of Action in Catalytic Cycles
The mechanism of action for this compound in catalytic cycles cannot be described, as no catalytic applications have been reported.
Investigation of Biological Activities of N,n Bis 4 Bromophenyl 2,4 Dimethylaniline and Its Derivatives
Antimicrobial Activity Studies
Derivatives of N,N-dimethylaniline have been synthesized and evaluated for their pharmacological potential, including their effectiveness against various microbial strains. researchgate.net Studies on Schiff base derivatives of N,N-dimethylaniline, such as N,N-dimethyl-4-(((4-nitrophenyl)imino)methyl)aniline (ABS1) and 4-bromo-2-chloro-N-(4-dimethylamino)benzylidene)aniline (ABS3), have shown a range of antimicrobial activities. researchgate.net The antibacterial and antifungal activities of these compounds were assessed using the microdilution method to determine their Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). researchgate.net
The research indicates that the specific substituents attached to the molecular structure significantly influence the observed antimicrobial activity. researchgate.net For instance, certain heterocyclic-based azo molecules derived from various amines have demonstrated considerable inhibitory effects against studied microbial strains. researchgate.net The emergence of drug-resistant bacterial strains necessitates the search for new chemical structures, and derivatives of aromatic amines are considered a promising area of research. researchgate.net
Table 1: Antimicrobial Activity of N,N-Dimethylaniline Schiff Base Derivatives This table is interactive. You can sort and filter the data.
| Compound | Test Organism | MIC (µg/mL) | MFC (µg/mL) |
|---|---|---|---|
| ABS1 | Staphylococcus aureus | 125 | 250 |
| Bacillus subtilis | 125 | >500 | |
| Escherichia coli | 250 | 500 | |
| Pseudomonas aeruginosa | 250 | >500 | |
| Candida albicans | 62.5 | 125 | |
| Aspergillus niger | 125 | 250 | |
| ABS3 | Staphylococcus aureus | 62.5 | 125 |
| Bacillus subtilis | 125 | 250 | |
| Escherichia coli | 125 | 250 | |
| Pseudomonas aeruginosa | 250 | 500 | |
| Candida albicans | 125 | 250 | |
| Aspergillus niger | 250 | 500 |
Data sourced from studies on Schiff base derivatives of N,N-dimethylaniline. researchgate.net
Antioxidant Potential Investigations
The antioxidant properties of triarylamine and N,N-dimethylaniline derivatives are a significant area of investigation. Phenolic compounds, which share structural motifs with derivatives of the target molecule, are utilized in industries for their antioxidant capabilities. researchgate.net Research on N,N-dimethylaniline Schiff base derivatives demonstrated their potential as antioxidants through DPPH radical scavenging assays. researchgate.net Similarly, certain azo dyes based on N,N-dimethyl aniline (B41778) derivatives have been assessed for their antioxidant properties and showed effective pharmacological activities. researchgate.net
Furthermore, studies on compounds containing a 4-bromophenyl moiety, such as 4-(4-bromophenyl)-2,2'-bipyridine (BPBP), have shown that while the ligand itself may have insignificant antioxidant activity, its transition metal complexes can exhibit promising free radical scavenging capabilities. nih.govresearchgate.net The iron and cobalt complexes, in particular, were found to have significantly higher antioxidant activity than the reference drug used in the study. nih.govresearchgate.net The mechanism of antioxidant activity for some related heterocyclic compounds has been suggested to occur through electron transfer (ET) processes. nih.gov
Table 2: Antioxidant Activity of Related Aniline and Bipyridine Derivatives This table is interactive. You can sort and filter the data.
| Compound/Complex | Assay | Activity/Result (IC50) | Reference |
|---|---|---|---|
| ABS1 (Schiff Base) | DPPH Scavenging | 16.48 µg/mL | researchgate.net |
| ABS3 (Schiff Base) | DPPH Scavenging | 19.46 µg/mL | researchgate.net |
| BPBP-Fe Complex | Free Radical Scavenging | 28.11 ± 0.19 µM | nih.govresearchgate.net |
| BPBP-Co Complex | Free Radical Scavenging | 29.17 ± 0.11 µM | nih.govresearchgate.net |
| Ascorbic Acid (Reference) | Free Radical Scavenging | 44.11 ± 0.12 µM | nih.govresearchgate.net |
Data sourced from studies on N,N-dimethylaniline Schiff bases and 4-(4-bromophenyl)-2,2'-bipyridine metal complexes. researchgate.netnih.govresearchgate.net
Antiproliferative and Cytotoxicity Assessments (In vitro)
Diarylamines, the broader class to which N,N-Bis(4-bromophenyl)-2,4-dimethylaniline belongs, are recognized as important scaffolds in medicinal chemistry for discovering potential anticancer agents. nih.gov Two series of carboxamide derivatives featuring a diarylamine structure were synthesized and evaluated for their cytotoxic effects against various cancer cell lines, including SGC-7901 (stomach cancer), A875 (melanoma), and HepG2 (liver cancer). nih.gov Several of these compounds exhibited good cytotoxic effects. nih.gov
In other studies, derivatives containing the 4-bromophenyl group have shown significant antiproliferative activity. For instance, 6-(4-bromophenyl)-4-(2-ethoxyphenyl)-2-imino-1,2-dihydropyridine-3-carbonitrile (Id) was evaluated for its ability to inhibit the growth of the human HT-29 colon adenocarcinoma tumor cell line. nih.gov Similarly, a carbothioamide derivative demonstrated an anti-proliferative effect against the A549 lung cancer cell line, with an IC50 of 45.5 µg/mL. nih.gov Quinoxaline (B1680401) 1,4-di-N-oxide derivatives have also been synthesized and evaluated against a panel of 60 human tumor cell lines, with many showing good cytotoxic parameters. nih.gov The antiproliferative profile of N4,N4-dimethylated thiosemicarbazone metal complexes against a leukemia cell line (U937) showed that these compounds inhibit cell proliferation in a dose-dependent manner. nih.gov
Table 3: In vitro Cytotoxicity of Related Diarylamine and 4-Bromophenyl Derivatives This table is interactive. You can sort and filter the data.
| Compound | Cell Line | Activity/Result (IC50) |
|---|---|---|
| Diarylamine Carboxamide (C5) | SGC-7901 | 18.27 ± 1.15 µM |
| A875 | 19.33 ± 0.57 µM | |
| HepG2 | 24.31 ± 2.01 µM | |
| Diarylamine Carboxamide (C6) | SGC-7901 | 19.14 ± 0.88 µM |
| A875 | 20.17 ± 1.04 µM | |
| HepG2 | 26.52 ± 1.47 µM | |
| Diarylamine Carboxamide (C7) | SGC-7901 | 21.05 ± 1.21 µM |
| A875 | 18.54 ± 0.49 µM | |
| HepG2 | 25.49 ± 1.33 µM | |
| Diarylamine Carboxamide (C11) | SGC-7901 | 14.37 ± 0.76 µM |
| A875 | 16.22 ± 1.28 µM | |
| HepG2 | 19.86 ± 0.94 µM | |
| Quinolone Derivative (8e) | H-460 (Lung) | 0.03 µM |
| HT-29 (Colon) | 0.55 µM | |
| HepG2 (Liver) | 0.33 µM | |
| SGC-7901 (Stomach) | 1.24 µM |
Data sourced from studies on diarylamine carboxamides and quinoline (B57606) derivatives. nih.govpsu.edu
Structure-Activity Relationship (SAR) Studies for Bioactive Derivatives
Structure-Activity Relationship (SAR) studies are crucial for optimizing the therapeutic potential of lead compounds. For derivatives related to this compound, several SAR insights have been established.
In studies of N,N-dimethylaniline Schiff bases, the biological activity was observed to be influenced by the specific substituents on the molecular structure. researchgate.net Computational and molecular docking studies have been used to correlate the electronic properties of these compounds with their antimicrobial efficacy. researchgate.net
For antiproliferative quinoline analogues, SAR analysis revealed that activity was highly dependent on the substituents. psu.edu The introduction of an ethylene (B1197577) linkage between the quinoline nucleus and an aryl moiety improved activity. psu.edu Furthermore, the nature of the terminal group on the side chain at the C-4 position significantly impacted pharmacological potency; a dimethylamino group generally contributed positively to antiproliferative activity, whereas a larger morpholinyl group tended to decrease activity, possibly due to steric hindrance. psu.edu
In a series of 2-arylcarbonyl-3-trifluoromethylquinoxaline 1,4-di-N-oxide derivatives, the highest cytotoxic activity was seen in compounds with electron-withdrawing groups on the quinoxaline ring. nih.gov Conversely, the removal of one or both of the N-oxide oxygens led to a reduction in cytotoxicity, highlighting the importance of the N-oxide feature for bioactivity. nih.gov Crystallographic studies of 2,4-dimethylaniline (B123086) derivatives also aid in elucidating their structure–activity relationships and how they aggregate, which can influence their biological function. nih.gov
Future Research Directions for N,n Bis 4 Bromophenyl 2,4 Dimethylaniline
Exploration of Novel Synthetic Pathways and Sustainable Synthesis
The advancement of materials science is intrinsically linked to the development of efficient and environmentally benign synthetic methodologies. For BBPDA, future research should prioritize the optimization of existing synthetic routes and the exploration of novel, sustainable alternatives.
Currently, the synthesis of similar triarylamine structures often relies on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. While effective, these methods can involve costly catalysts, harsh reaction conditions, and complex purification processes. A key research direction is the development of more sustainable and cost-effective synthetic pathways. This includes:
Catalyst Optimization: Investigating earth-abundant metal catalysts (e.g., copper or iron) to replace precious metals like palladium.
Green Chemistry Approaches: Exploring alternative reaction conditions, such as microwave-assisted synthesis to reduce reaction times and energy consumption, or employing greener solvents.
Flow Chemistry: Developing continuous flow processes for the synthesis of BBPDA. Flow chemistry offers superior control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes, making it ideal for industrial production.
C-H Activation: A particularly innovative approach would be to explore direct C-H arylation methods. This would bypass the need for pre-functionalized starting materials, reducing the number of synthetic steps and minimizing waste, thereby significantly improving the atom economy of the synthesis.
Advanced Material Engineering for Enhanced Optoelectronic Performance
The true potential of BBPDA lies in its role as a monomer for creating advanced functional materials, particularly for organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). researchgate.net The two bromine atoms on the phenyl rings are strategic functional handles for polymerization and further molecular elaboration.
Future research should focus on leveraging these reactive sites to engineer materials with tailored properties:
Polymerization: Utilizing cross-coupling reactions like Suzuki or Yamamoto polycondensation to synthesize novel polytriarylamines (PTAAs). These polymers can function as hole-transporting layers (HTLs) in electronic devices. Research efforts should aim to control the polymer's molecular weight, polydispersity, and solubility to optimize film formation and device performance. mdpi.com
Dendrimer and Small Molecule Synthesis: Creating well-defined dendrimers or small molecules based on the BBPDA core. These materials often exhibit high purity, defined molecular weights, and good processability, which can lead to highly reproducible device performance.
Copolymerization Strategies: Synthesizing copolymers that incorporate BBPDA with other functional units. For instance, copolymerizing with electron-deficient monomers could yield materials with bipolar charge transport capabilities, which are highly desirable for single-layer OLEDs.
The goal of this materials engineering is to fine-tune the optoelectronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to ensure efficient charge injection and transport when integrated into a device stack. mdpi.comnih.gov
Deepening Understanding of Charge Transport Phenomena through Advanced Characterization
A fundamental understanding of how molecular structure influences charge transport properties is critical for designing next-generation materials. For BBPDA-based materials, a comprehensive characterization of their electrical and photophysical properties is a vital area for future research.
While basic characterization like UV-Vis spectroscopy and cyclic voltammetry provides initial insights, a deeper understanding requires more sophisticated techniques. medjchem.com Future studies should employ a suite of advanced characterization methods to build a complete picture of structure-property relationships.
Table 1: Advanced Characterization Techniques for BBPDA-Based Materials
| Characterization Technique | Information Gained | Relevance to Performance |
| Time-of-Flight (ToF) Photoconductivity | Direct measurement of charge carrier mobility (holes and/or electrons). | Determines the speed at which charges move through the material, a key factor for device efficiency. |
| Space-Charge Limited Current (SCLC) | Provides information on charge mobility and trap density within the material. | High trap densities can hinder charge transport and reduce device performance and stability. |
| Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) | Elucidates the molecular packing and orientation in thin films. | The arrangement of molecules significantly impacts intermolecular charge hopping and overall mobility. |
| Photoelectron Spectroscopy (UPS/XPS) | Determines the HOMO/LUMO energy levels and surface chemical composition. | Crucial for assessing energy level alignment with other layers in a device for efficient charge injection/extraction. |
| Transient Photoluminescence (TRPL) | Measures the lifetime of excited states. | Provides insights into charge recombination dynamics and energy transfer processes within the material. |
By correlating data from these techniques with systematic changes in the molecular structure of BBPDA derivatives, researchers can establish clear design principles for optimizing charge transport.
Designing and Synthesizing Multifunctional Derivatives
The versatility of the BBPDA scaffold allows for the creation of multifunctional materials where several desired properties are engineered into a single molecule or polymer. The bromo-functional groups serve as ideal starting points for introducing additional functionalities through post-polymerization modification or by using pre-functionalized monomers.
Key future directions in this area include:
Bipolar Materials: Attaching electron-transporting moieties (e.g., oxadiazole, triazole, or benzimidazole units) to the BBPDA core. researchgate.net This would create materials capable of transporting both holes and electrons, simplifying device architecture and potentially improving recombination efficiency in OLEDs.
Crosslinkable Materials: Incorporating crosslinkable groups (e.g., vinyl, styryl, or oxetane) into the structure. Upon thermal or photo-initiation, these groups can form robust, insoluble networks. This enhances the thermal stability and solvent resistance of the material, leading to more durable and long-lasting devices.
Aggregation-Induced Emission (AIE) Active Materials: Designing BBPDA derivatives that exhibit AIE properties. mdpi.com AIE-active materials are non-emissive in solution but become highly fluorescent in the aggregated or solid state, which can lead to OLEDs with very high solid-state photoluminescence quantum yields.
Computational Predictive Modeling for Material Design and Property Tuning
In modern materials science, computational modeling is an indispensable tool for accelerating the discovery and design of new materials. acs.org By predicting the properties of molecules before they are synthesized, computational chemistry can guide research efforts, saving significant time and resources. aip.orgnih.gov
For BBPDA and its derivatives, future research should heavily integrate computational predictive modeling using techniques such as:
Density Functional Theory (DFT): To calculate ground-state properties, including optimized molecular geometries, frontier molecular orbital (HOMO/LUMO) energies, and ionization potentials. mdpi.com This information is crucial for predicting the electrochemical behavior and energy level alignment of new materials. northumbria.ac.uk
Time-Dependent DFT (TD-DFT): To simulate excited-state properties, such as UV-Vis absorption and emission spectra. This allows for the pre-screening of candidates for specific colors and optical properties required for OLED applications.
Molecular Dynamics (MD) Simulations: To model the bulk morphology and molecular packing of BBPDA-based materials in thin films. This can provide valuable insights into how processing conditions might affect the final film structure and, consequently, the charge transport properties.
Quantum Mechanics/Molecular Mechanics (QM/MM): To model charge transfer processes between adjacent molecules, allowing for the calculation of charge transfer integrals and the prediction of charge mobility based on Marcus theory.
Table 2: Computational Modeling for BBPDA Material Design
| Computational Method | Predicted Property | Relevance to Material Design |
| Density Functional Theory (DFT) | HOMO/LUMO Energy Levels, Ionization Potential | Predicts energy level alignment and charge injection barriers. |
| Time-Dependent DFT (TD-DFT) | Absorption/Emission Spectra, Excitation Energies | Guides the design of materials with specific colors for OLEDs. |
| Molecular Dynamics (MD) | Thin-Film Morphology, Molecular Packing | Helps understand how material processing affects charge transport pathways. |
| Marcus Theory Calculations | Charge Hopping Rates, Carrier Mobility | Predicts the intrinsic charge transport capability of a material. |
By creating a feedback loop between computational prediction and experimental validation, researchers can rapidly iterate through new molecular designs, accelerating the development of high-performance materials based on the N,N-Bis(4-bromophenyl)-2,4-dimethylaniline platform.
Q & A
Basic Research Questions
Q. What spectroscopic and crystallographic methods are recommended for characterizing N,N-Bis(4-bromophenyl)-2,4-dimethylaniline?
- Methodological Answer : Use single-crystal X-ray diffraction to resolve the molecular structure, employing SHELX software (e.g., SHELXL for refinement) to analyze bond lengths, angles, and packing interactions . Complement this with vibrational spectroscopy (FT-IR) to identify functional groups and H/C-NMR to confirm proton and carbon environments. Cross-validate computational geometry optimizations (e.g., DFT/B3LYP/6-31G(d)) with experimental data to ensure accuracy .
Q. What synthetic strategies are effective for introducing bromine and dimethyl groups into the aniline scaffold?
- Methodological Answer : For bromination, use electrophilic aromatic substitution with Br/FeBr under controlled temperature (0–5°C) to avoid over-halogenation. For N-alkylation, employ Ullmann-type coupling or Buchwald-Hartwig amination with Pd catalysts (e.g., Pd(OAc)) and ligands (e.g., XPhos) to attach 4-bromophenyl groups. Monitor reaction progress via TLC and purify via column chromatography using silica gel and a hexane/ethyl acetate gradient .
Q. What safety protocols are critical when handling this compound, given its structural similarity to toxic aromatic amines?
- Methodological Answer : Conduct all syntheses in a fume hood with nitrile gloves and lab coats. Test for genotoxicity using Ames assays (Salmonella typhimurium strains TA98/TA100 ± S9 metabolic activation) and comet assays on mammalian cells to assess DNA damage . Store the compound in amber vials at –20°C to prevent degradation .
Advanced Research Questions
Q. How can computational modeling predict the third-order nonlinear optical (NLO) properties of this compound?
- Methodological Answer : Perform time-dependent Hartree-Fock (TDHF) calculations at λ = 825–1600 nm to evaluate dispersion-free second hyperpolarizabilities (γ). Compare results with experimental UV-Vis/NIR spectra to correlate electronic transitions (e.g., charge-transfer bands) with NLO activity. Use Gaussian or ORCA software with CAM-B3LYP functional and def2-TZVP basis sets for higher accuracy .
Q. What mechanistic insights explain the environmental persistence and degradation pathways of this compound?
- Methodological Answer : Investigate hydrolysis under varying pH (2–12) and UV exposure using HPLC-MS to identify intermediates like 2,4-dimethylaniline . Assess microbial degradation in soil microcosms via LC-QTOF-MS and C radiolabeling to track mineralization rates. Kinetic studies should model half-lives using first-order decay equations .
Q. How do bromine substituents influence the electronic structure and reactivity compared to non-halogenated analogs?
- Methodological Answer : Conduct frontier molecular orbital (FMO) analysis via DFT to compare HOMO-LUMO gaps and charge distribution. Use cyclic voltammetry to measure redox potentials (E) in acetonitrile with 0.1 M TBAPF. Bromine’s electron-withdrawing effect typically lowers LUMO energy, enhancing electrophilic reactivity .
Q. What experimental and theoretical approaches resolve contradictions in reported genotoxicity data?
- Methodological Answer : Replicate conflicting studies under standardized OECD guidelines. Use primary human hepatocytes for metabolic competence in micronucleus assays. Apply quantitative structure-activity relationship (QSAR) models (e.g., Toxtree) to predict mutagenicity based on nitroso-derivative formation potential .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
